molecular formula C15H22N2O2 B2402598 Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate CAS No. 1210881-83-6

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate

Cat. No. B2402598
M. Wt: 262.353
InChI Key: NJNJIGQYLBIULH-UHFFFAOYSA-N
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Description

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate, also known as BAMC, is a carbamate derivative that has been extensively studied for its potential application in the field of neuroscience. BAMC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by BAMC leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances cholinergic neurotransmission.

Scientific Research Applications

Antitumor Applications

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate, under various formulations and related compounds, has shown effectiveness against various forms of cancer. In particular, studies have identified its activity against lymphoid L1210 leukemia, lymphocytic P 388 leukemia, melanotic melanoma B 16, and Lewis Lung carcinoma (Atassi & Tagnon, 1975). Another study focused on the synthesis and biological activity of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, highlighting their potential as antineoplastic agents (Ram et al., 1992).

Spectroscopic Studies

Vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies of Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate have been conducted to understand its electronic properties (Rao et al., 2016).

Genetic Research

This compound has been utilized in genetic research, particularly in techniques for gene mapping in Saccharomyces cerevisiae. The method relies on the segregation of heterozygous markers in a diploid strain after treatment with this compound, facilitating the assignment of genes to individual chromosomes (Wood, 1982).

Antiviral and Antifungal Effects

Studies have shown that methyl benzimidazol-2-yl carbamate, a related compound, can significantly reduce the accumulation of tobacco mosaic virus RNA in plants, suggesting its potential as an antiviral agent (Fraser & Whenham, 1978).

Herbicidal Activity

Research has been conducted on the phytotoxicity and herbicidal activity of various carbamates, including those related to methyl ((1-benzylpiperidin-4-yl)methyl)carbamate. These studies aim to understand the effects of these compounds on different plant species (Lee, Park, & Kim, 1989).

properties

IUPAC Name

methyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-15(18)16-11-13-7-9-17(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNJIGQYLBIULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate

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